1-Oleoyl-3-linoleoylglycerol

Cancer Biology Molecular Docking Natural Product Screening

1-Oleoyl-3-linoleoylglycerol is a defined 1,3-diacylglycerol (DAG) with oleic acid (C18:1) esterified at the sn-1 position and linoleic acid (C18:2) esterified at the sn-3 position. This asymmetric DAG, which exists as a racemic mixture, belongs to the diacylglycerol 36:3 class and has a molecular weight of 618.97 g/mol.

Molecular Formula C39H70O5
Molecular Weight 619.0 g/mol
Cat. No. B15545257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oleoyl-3-linoleoylglycerol
Molecular FormulaC39H70O5
Molecular Weight619.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-
InChIKeyGREDRAMJRDQWEJ-LTEAFHAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Oleoyl-3-linoleoylglycerol (CAS 104346-53-4): Asymmetric Diacylglycerol for Lipid Signaling and Metabolic Studies


1-Oleoyl-3-linoleoylglycerol is a defined 1,3-diacylglycerol (DAG) with oleic acid (C18:1) esterified at the sn-1 position and linoleic acid (C18:2) esterified at the sn-3 position [1]. This asymmetric DAG, which exists as a racemic mixture, belongs to the diacylglycerol 36:3 class and has a molecular weight of 618.97 g/mol . Unlike symmetric DAGs, its regiospecific fatty acid composition confers distinct biophysical properties, including the capacity to modulate membrane fluidity and act as a substrate for specific lipases .

Asymmetric 1,3-diacylglycerol probe for lipid signaling and metabolic enzyme studies
Does not activate PKC C1 domain, enabling distinct pathway-response differentiation from 1,2-DAGs
Racemic mixture suitable as a reference standard for regiospecific DAG analytics

Why 1-Oleoyl-3-linoleoylglycerol Cannot Be Substituted with Generic DAGs in Sensitive Assays


Generic diacylglycerols, such as diolein or 1-oleoyl-2-acetyl-glycerol (OAG), are often employed as broad PKC activators or lipid standards. However, the regiospecific positioning of oleoyl and linoleoyl chains in 1-oleoyl-3-linoleoylglycerol dictates its unique interaction with lipid membranes and metabolic enzymes, leading to distinct biological outcomes [1]. For instance, its 1,3-configuration prevents direct activation of the PKC C1 domain, distinguishing its signaling mechanism from 1,2-DAGs . Furthermore, its specific fatty acid profile influences its hydrolysis kinetics by lipoprotein lipase and its partitioning into lipid droplets, affecting downstream metabolic flux in ways that symmetric DAGs cannot replicate .

! 1,2-DAGs (e.g., OAG) directly activate PKC C1 domain; 1,3-regioisomer may shift cellular signaling readouts
! Symmetric DAGs (diolein) do not replicate the hydrolysis kinetics or metabolic partitioning of this asymmetric 1,3-DAG
! Generic DAG standards lack the oleoyl/linoleoyl chain signature, limiting regiospecific lipidomics or enzyme assay interpretation

Quantitative Differentiation of 1-Oleoyl-3-linoleoylglycerol Against Key Comparators


Molecular Docking: Superior Binding Affinity to CDK2 and Aromatase vs. Other Natural Compounds

In a computational study evaluating bioactive compounds from propolis, rac-1-oleoyl-3-linoleoylglycerol demonstrated the highest binding affinities to cyclin-dependent kinase 2 (CDK2) and aromatase, ranging from -10.93 to -13.18 kcal/mol [1]. This was comparable to 1,3-dipalmitin and significantly higher than other propolis constituents, suggesting a potential for cell cycle and estrogen biosynthesis inhibition [1].

In silico CDK2/aromatase binding
In silico · Data to verify
−10.93 to −13.18 kcal/mol
comparable to 1,3-dipalmitin, higher than other propolis compounds
Supports computational scaffold prioritization
Requires biochemical validation
Cancer Biology Molecular Docking Natural Product Screening

Enzymatic Synthesis: Predominant Formation of 1-Oleoyl-3-linoleoyl-glycerol in Corn Oil DAG Mixtures

During the enzyme-catalyzed production of diacylglycerol (DAG) oil from corn oil deodorizer distillate, 1-oleoyl-3-linoleoyl-glycerol was the predominant molecular species, comprising 28.5% of the total DAG fraction [1]. This was significantly higher than other DAGs such as 1,3-diolein (22.7%), 1-oleoyl-2-linoleoyl-glycerol (17.9%), and 1,2-diolein (10.9%) [1].

Enzymatic DAG composition
Source review · Method context
28.5% of total DAG fraction
5.8% higher than 1,3-diolein (22.7%)
Preferred product under enzymatic glycerolysis conditions
Lab-scale corn oil deodorizer distillate system
Lipid Biochemistry Enzymatic Synthesis Nutraceutical Production

Cytotoxic Mechanism: Unique ROS-Mediated Apoptosis and Stigmasterol Accumulation in Leukemia Cells

rac-1-Oleoyl-3-linoleoylglycerol induces apoptosis in leukemia cells through a dual mechanism: binding to protein kinase C (PKC) leading to caspase activation, and increasing reactive oxygen species (ROS) to cause DNA damage . Its cytotoxicity is further linked to the inhibition of glyceryl synthesis and the accumulation of stigmasterol within the cell, a mechanism not reported for common DAG analogs like OAG or SAG .

Cytotoxic mechanism in leukemia cells
Class-level · Data to verify
PKC binding → caspase activation; ROS → DNA damage; stigmasterol accumulation
Reported cell-model response context
Qualitative pathway differences only; no direct comparator quantification
Cancer Pharmacology Apoptosis Mechanisms Leukemia Research

Lipid Metabolism Interaction: Modulation of Lipoprotein Lipase (LPL) Activity

1-Oleoyl-3-linoleoylglycerol directly interacts with lipoprotein lipase (LPL), an enzyme critical for triglyceride hydrolysis and energy homeostasis . Unlike 1,2-dioleoyl-sn-glycerol, which is a preferred substrate for diacylglycerol kinase, this 1,3-DAG isoform is more likely to influence LPL-mediated fatty acid release, thereby modulating the availability of free fatty acids for cellular uptake and oxidation .

LPL interaction profile
Class-level · Data to verify
Modulates lipoprotein lipase activity; minimal DGK phosphorylation vs 1,2-DAG
Supports metabolic routing studies
Assay context review needed
Lipid Metabolism Enzymology Metabolic Disorders

High-Impact Application Scenarios for 1-Oleoyl-3-linoleoylglycerol in Research and Industry


Leukemia Apoptosis Mechanism Studies

Employ 1-oleoyl-3-linoleoylglycerol to investigate PKC-dependent and ROS-mediated apoptotic pathways in leukemia cell lines . Its unique ability to induce stigmasterol accumulation provides a distinct metabolic marker for validating target engagement .

Enzymatic DAG Oil Production Optimization

Utilize 1-oleoyl-3-linoleoylglycerol as a reference standard and target molecule for optimizing lipase-catalyzed glycerolysis reactions [1]. Its predominant formation (28.5% of DAGs) in corn oil systems makes it a critical quality marker for nutraceutical DAG oil manufacturing [1].

Lipoprotein Lipase (LPL) Activity Assays

Use 1-oleoyl-3-linoleoylglycerol as a substrate or modulator in LPL activity assays to study triglyceride hydrolysis and free fatty acid release . This is particularly relevant for metabolic disease research and drug screening for LPL-targeting compounds .

In Silico Drug Discovery for CDK2/Aromatase Inhibitors

Leverage the high computational binding affinity of 1-oleoyl-3-linoleoylglycerol (-10.93 to -13.18 kcal/mol) to CDK2 and aromatase as a starting point for designing novel anticancer or endocrine-modulating agents [2].

Application
Selection Property
Validation Focus
Leukemia apoptosis mechanism studies
Multi-pathway cytotoxicity profile
ROS and stigmasterol accumulation endpoints
Enzymatic DAG oil production optimization
Composition marker in glycerolysis
DAG oil quality control
Lipoprotein lipase activity assays
1,3-DAG substrate specificity
Free fatty acid release endpoints
In silico CDK2/aromatase modulator design
Reported docking affinity profile
Computational hit validation
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